Cas no 1152867-27-0 (2-(4-amino-1H-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide)

2-(4-Amino-1H-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide is a heterocyclic compound featuring a pyrazole core with an amino substituent and an acetamide linkage to a cyanoethyl group. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for the development of biologically active molecules. The presence of both amino and cyano functional groups enhances its reactivity, enabling selective modifications for tailored derivatives. Its stability under standard conditions and compatibility with common organic solvents further facilitate its use in multi-step synthesis. The compound’s well-defined purity and consistent performance make it a reliable choice for advanced chemical research and industrial applications.
2-(4-amino-1H-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide structure
1152867-27-0 structure
Product name:2-(4-amino-1H-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide
CAS No:1152867-27-0
MF:C8H11N5O
MW:193.205840349197
CID:5833165
PubChem ID:28373995

2-(4-amino-1H-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-1-acetamide, 4-amino-N-(2-cyanoethyl)-
    • 2-(4-amino-1H-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide
    • AKOS000205150
    • EN300-1108769
    • 1152867-27-0
    • CS-0295315
    • Inchi: 1S/C8H11N5O/c9-2-1-3-11-8(14)6-13-5-7(10)4-12-13/h4-5H,1,3,6,10H2,(H,11,14)
    • InChI Key: OOSXBLUSSPGQFH-UHFFFAOYSA-N
    • SMILES: N1(CC(NCCC#N)=O)C=C(N)C=N1

Computed Properties

  • Exact Mass: 193.09635999g/mol
  • Monoisotopic Mass: 193.09635999g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 96.7Ų
  • XLogP3: -1.3

Experimental Properties

  • Density: 1.34±0.1 g/cm3(Predicted)
  • Boiling Point: 564.0±40.0 °C(Predicted)
  • pka: 13.84±0.46(Predicted)

2-(4-amino-1H-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1108769-5g
2-(4-amino-1H-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide
1152867-27-0 95%
5g
$1199.0 2023-10-27
Enamine
EN300-1108769-0.05g
2-(4-amino-1H-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide
1152867-27-0 95%
0.05g
$348.0 2023-10-27
Enamine
EN300-1108769-5.0g
2-(4-amino-1H-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide
1152867-27-0
5g
$2485.0 2023-06-10
Enamine
EN300-1108769-10.0g
2-(4-amino-1H-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide
1152867-27-0
10g
$3683.0 2023-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1365985-500mg
2-(4-Amino-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide
1152867-27-0 98%
500mg
¥20734.00 2024-08-09
Enamine
EN300-1108769-2.5g
2-(4-amino-1H-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide
1152867-27-0 95%
2.5g
$810.0 2023-10-27
Enamine
EN300-1108769-0.25g
2-(4-amino-1H-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide
1152867-27-0 95%
0.25g
$381.0 2023-10-27
Enamine
EN300-1108769-1.0g
2-(4-amino-1H-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide
1152867-27-0
1g
$857.0 2023-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1365985-250mg
2-(4-Amino-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide
1152867-27-0 98%
250mg
¥17037.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1365985-50mg
2-(4-Amino-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide
1152867-27-0 98%
50mg
¥16819.00 2024-08-09

Additional information on 2-(4-amino-1H-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide

Comprehensive Overview of 2-(4-amino-1H-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide (CAS No. 1152867-27-0)

The compound 2-(4-amino-1H-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide (CAS No. 1152867-27-0) is a specialized organic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a pyrazole ring and a cyanoethyl group, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are increasingly interested in this molecule due to its versatility in drug discovery, particularly in targeting enzymes and receptors involved in metabolic pathways.

In recent years, the demand for heterocyclic compounds like 2-(4-amino-1H-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide has surged, driven by advancements in precision medicine and small-molecule therapeutics. This compound’s 4-amino-1H-pyrazole moiety is particularly noteworthy, as pyrazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. The cyanoethyl group further enhances its reactivity, enabling diverse chemical modifications for tailored applications.

One of the most searched questions in the field is: "What are the applications of pyrazole derivatives in drug development?" This aligns with the growing interest in 2-(4-amino-1H-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide, as it serves as a building block for novel therapeutics. For instance, its structural features are being explored in the design of kinase inhibitors, which are critical in treating cancers and autoimmune diseases. Additionally, its potential role in modulating G-protein-coupled receptors (GPCRs) has attracted attention from neuroscientists and pharmacologists.

From a synthetic chemistry perspective, the compound’s acetamide linkage offers stability while allowing for further functionalization. This makes it a preferred choice for combinatorial chemistry and high-throughput screening. Laboratories focusing on fragment-based drug design often utilize such scaffolds to identify lead compounds with optimized binding affinities. The CAS No. 1152867-27-0 is frequently referenced in patents and academic papers, underscoring its industrial and academic relevance.

Another trending topic is the sustainability of chemical synthesis, and researchers are investigating greener methods to produce 2-(4-amino-1H-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide. Catalytic processes and solvent-free reactions are being explored to minimize environmental impact while maintaining high yields. This aligns with the broader shift toward green chemistry in pharmaceutical manufacturing.

In summary, 2-(4-amino-1H-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide (CAS No. 1152867-27-0) is a multifaceted compound with broad applications in medicinal chemistry and drug discovery. Its structural attributes, combined with the rising demand for pyrazole-based therapeutics, position it as a key player in the development of next-generation pharmaceuticals. As research continues to uncover its potential, this compound is poised to remain a focal point in scientific innovation.

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